4-(((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamoyl)phenyl acetate
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Overview
Description
The compound “4-(((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamoyl)phenyl acetate” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . This scaffold is synthesized in a cost-efficient manner and is used as a building block in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the introduction of different substituents in different positions of pyrazole and/or piperazine rings . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .Scientific Research Applications
Antiviral Activity Against Hepatitis B Virus (HBV)
- Discovery : THPP derivatives were identified as CpAMs that effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants . Specifically, the lead compound 45 demonstrated inhibition of HBV DNA viral load in a HBV AAV mouse model through oral administration .
Inhibition of Bruton’s Tyrosine Kinase (BTK)
- Compound : THPP derivatives, such as (7)-7-(1-acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazole [1,5-a]pyrimidine-3-carboxamide, exhibit BTK inhibitory activity .
Synthetic Routes and Structural Variations
- Routes : Two distinct synthetic routes to THPP derivatives have been reported: Route A involves hydrogenation of pyrazolo[1,5-a]pyridines, while Route B employs 1,3-dipolar cycloaddition of bicyclic sydnone 6 to propargylic acid derivatives .
Other Potential Applications
Future Directions
properties
IUPAC Name |
[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethylcarbamoyl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12(21)23-15-7-5-13(6-8-15)17(22)18-10-14-11-19-20-9-3-2-4-16(14)20/h5-8,11H,2-4,9-10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQURUGSDCBDUNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NCC2=C3CCCCN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamoyl)phenyl acetate |
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